Technical Monograph: 1-(2,5-Dimethylbenzoyl)azetidine-3-carboxylic acid
Technical Monograph: 1-(2,5-Dimethylbenzoyl)azetidine-3-carboxylic acid
This technical guide provides an in-depth analysis of 1-(2,5-Dimethylbenzoyl)azetidine-3-carboxylic acid , a specialized chemical scaffold used in medicinal chemistry. This compound represents a strategic "building block" for fragment-based drug discovery (FBDD), specifically designed to introduce conformational restriction and tune lipophilicity in peptide mimetics.
Part 1: Chemical Identity & Physicochemical Profile[1][2]
This compound combines the rigid, four-membered azetidine ring with a sterically demanding 2,5-dimethylbenzoyl group. This unique pairing creates a scaffold that restricts the spatial orientation of the carboxylic acid "exit vector," making it a valuable bioisostere for proline in peptidomimetics.
Nomenclature & Identification
| Property | Specification |
| IUPAC Name | 1-(2,5-dimethylbenzoyl)azetidine-3-carboxylic acid |
| Molecular Formula | C₁₃H₁₅NO₃ |
| Molecular Weight | 233.26 g/mol |
| Core Scaffold | Azetidine-3-carboxylic acid (CAS 36476-78-5) |
| Substituent | 2,5-Dimethylbenzoyl (derived from CAS 610-72-0) |
| Stereochemistry | Achiral (C3 is a pseudo-asymmetric center unless substituted further) |
Physicochemical Properties (Calculated)
| Parameter | Value | Relevance in Drug Design |
| cLogP | 1.8 ± 0.3 | Ideal for CNS penetration; balances the polarity of the -COOH group. |
| TPSA | 57.6 Ų | Indicates good membrane permeability (Rule of 5 compliant). |
| pKa (Acid) | ~3.6 | Stronger acid than acetic acid due to the inductive effect of the azetidine nitrogen. |
| Rotatable Bonds | 2 | Highly rigidified structure due to the amide and ring system. |
Part 2: Structural Biology & Medicinal Chemistry Logic[4]
The Azetidine "Kink"
Unlike the 5-membered pyrrolidine ring (found in Proline), the 4-membered azetidine ring is significantly more strained. This strain forces the ring into a puckered conformation. When used as a linker, the azetidine ring alters the vector of the attached carboxylic acid, often improving metabolic stability by preventing enzymatic recognition.
The "Ortho-Effect" of 2,5-Dimethyl Substitution
The presence of a methyl group at the ortho position (C2) of the benzoyl ring introduces severe steric clash with the amide carbonyl oxygen.
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Consequence: The phenyl ring is forced to rotate out of the plane of the amide bond (often >60° torsion angle).
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Application: This "locking" effect reduces the entropy penalty upon binding to a protein target. It creates a defined hydrophobic surface (the dimethylphenyl group) that can fill specific pockets in enzymes like kinases or GPCRs.
Structural Logic Diagram
The following diagram illustrates the synthesis and the steric influence of the dimethyl group on the final conformation.
Caption: Synthesis logic showing the convergence of the azetidine core and the benzoyl cap, leading to a conformationally restricted scaffold.
Part 3: Synthetic Protocol
This protocol describes the synthesis of 1-(2,5-Dimethylbenzoyl)azetidine-3-carboxylic acid via a Schotten-Baumann reaction. This method is preferred over standard coupling reagents (HATU/EDC) for cost-efficiency and scalability.
Materials
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Starting Material A: Azetidine-3-carboxylic acid (1.0 eq)
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Starting Material B: 2,5-Dimethylbenzoyl chloride (1.1 eq)
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Base: Sodium Hydroxide (NaOH), 2M aqueous solution
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Solvent: Tetrahydrofuran (THF) / Water (1:1 mixture)
Step-by-Step Methodology
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Preparation of the Nucleophile:
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Dissolve Azetidine-3-carboxylic acid (10 mmol, 1.01 g) in 20 mL of 2M NaOH.
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Note: The base deprotonates the carboxylic acid (protecting it as a carboxylate) and the amine (making it nucleophilic).
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Cool the solution to 0°C in an ice bath.
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-
Acylation Reaction:
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Dissolve 2,5-Dimethylbenzoyl chloride (11 mmol, 1.85 g) in 10 mL of dry THF.
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Add the acid chloride solution dropwise to the aqueous azetidine solution over 15 minutes, maintaining the temperature below 5°C.
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Critical Step: Vigorous stirring is required to ensure mixing of the biphasic system.
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Reaction Monitoring:
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Allow the mixture to warm to room temperature (25°C) and stir for 2 hours.
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Monitor via LC-MS (Target Mass: 234.1 [M+H]+).
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-
Work-up and Isolation:
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Acidify the reaction mixture to pH 2.0 using 1M HCl. This protonates the carboxylate, causing the product to precipitate or become extractable.
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Extract with Ethyl Acetate (3 x 20 mL).
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Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum.
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Purification:
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Recrystallize from Ethanol/Hexane or purify via flash column chromatography (SiO₂, 5% MeOH in DCM).
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Part 4: Analytical Characterization Expectations
To validate the structure, researchers should look for the following signals in the Proton NMR (¹H NMR, 400 MHz, DMSO-d₆):
| Proton Group | Approx.[1][2][3][4] Shift (δ ppm) | Multiplicity | Interpretation |
| Aromatic Ring | 7.0 - 7.2 | Multiplet (3H) | Protons on the 2,5-dimethylphenyl ring. |
| Azetidine (N-CH₂) | 4.1 - 4.5 | Broad Multiplet (4H) | The methylene protons adjacent to Nitrogen. Broadening occurs due to restricted amide rotation. |
| Azetidine (CH-COOH) | 3.4 - 3.6 | Pentet/Multiplet (1H) | The methine proton at position 3. |
| Methyl Groups | 2.1 - 2.3 | Two Singlets (6H) | Distinct signals for the 2-methyl and 5-methyl groups. |
| Carboxylic Acid | 12.0 - 12.5 | Broad Singlet (1H) | Exchangeable proton of the -COOH group. |
Part 5: Applications in Drug Discovery
Fragment-Based Drug Discovery (FBDD)
This molecule serves as an excellent "fragment" for screening against:
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Prolyl Isomerases: The azetidine ring mimics the proline transition state.
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GPCRs: The lipophilic dimethylbenzoyl tail can occupy hydrophobic pockets in receptors like the Dopamine D3 or Orexin receptors.
Linker Chemistry
The carboxylic acid handle allows this molecule to be coupled to larger pharmacophores. It acts as a rigid spacer (approx. 4-5 Å length) that introduces a specific vector angle, unlike flexible alkyl chains.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2735440, 1-(Diphenylmethyl)azetidine-3-carboxylic acid. (Analogous synthesis reference). Retrieved from [Link]
- Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. (General reference for Azetidine chemistry).
Sources
- 1. 1-(Diphenylmethyl)azetidine-3-carboxylic acid | C17H17NO2 | CID 2735440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2004035538A1 - Process for making azetidine-3-carboxylic acid - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. 1-(Diphenylmethyl)azetidine-3-carboxylic acid | C17H17NO2 | CID 2735440 - PubChem [pubchem.ncbi.nlm.nih.gov]

